Cas no 953900-55-5 (3-Methylquinoline-8-sulfonamide)

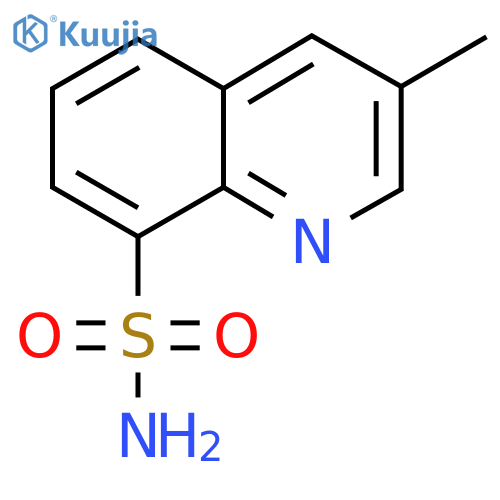

953900-55-5 structure

商品名:3-Methylquinoline-8-sulfonamide

CAS番号:953900-55-5

MF:C10H10N2O2S

メガワット:222.263600826263

CID:5050154

3-Methylquinoline-8-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-methylquinoline-8-sulfonamide

- NE45518

- Z271225860

- 3-Methylquinoline-8-sulfonamide

-

- インチ: 1S/C10H10N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3,(H2,11,13,14)

- InChIKey: PDWRLDLLPHKBOS-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=CC2=CC(C)=CN=C12)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 323

- トポロジー分子極性表面積: 81.4

- 疎水性パラメータ計算基準値(XlogP): 0.8

3-Methylquinoline-8-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36099-5.0g |

3-methylquinoline-8-sulfonamide |

953900-55-5 | 95% | 5.0g |

$1074.0 | 2023-02-13 | |

| TRC | M358310-250mg |

3-methylquinoline-8-sulfonamide |

953900-55-5 | 250mg |

$ 320.00 | 2022-06-03 | ||

| Chemenu | CM411291-1g |

3-methylquinoline-8-sulfonamide |

953900-55-5 | 95%+ | 1g |

$466 | 2022-03-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-347192A-1 g |

3-methylquinoline-8-sulfonamide, |

953900-55-5 | 1g |

¥3,001.00 | 2023-07-11 | ||

| Enamine | EN300-36099-0.25g |

3-methylquinoline-8-sulfonamide |

953900-55-5 | 95% | 0.25g |

$142.0 | 2023-02-13 | |

| Enamine | EN300-36099-0.5g |

3-methylquinoline-8-sulfonamide |

953900-55-5 | 95% | 0.5g |

$271.0 | 2023-02-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-347192-250mg |

3-methylquinoline-8-sulfonamide, |

953900-55-5 | 250mg |

¥1482.00 | 2023-09-05 | ||

| Aaron | AR019N5C-100mg |

3-methylquinoline-8-sulfonamide |

953900-55-5 | 95% | 100mg |

$160.00 | 2025-02-10 | |

| A2B Chem LLC | AV28420-10g |

3-methylquinoline-8-sulfonamide |

953900-55-5 | 95% | 10g |

$1712.00 | 2024-07-18 | |

| Aaron | AR019N5C-1g |

3-methylquinoline-8-sulfonamide |

953900-55-5 | 95% | 1g |

$536.00 | 2025-02-10 |

3-Methylquinoline-8-sulfonamide 関連文献

-

Chengkou Liu,Chen Cai,Chengcheng Yuan,Qiang Jiang,Zheng Fang,Kai Guo Org. Biomol. Chem. 2020 18 7663

953900-55-5 (3-Methylquinoline-8-sulfonamide) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 506-17-2(cis-Vaccenic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬